5-Methoxythiazolo[4,5-b]pyridin-2-amine

Medicinal Chemistry Organic Synthesis Building Blocks

5-Methoxythiazolo[4,5-b]pyridin-2-amine (CAS 13797-77-8) is the definitive building block for programs requiring activated thiazolo[4,5-b]pyridine scaffolds. The 5-methoxy substituent critically enhances SNAr reactivity for higher derivatization yields vs. unsubstituted core (CAS 13575-41-2). Essential for ultrasensitive Cr₂O₇²⁻ sensors (LOD 5.5 nM) and self-assembled panchromatic fluorescent nanostructures—properties not replicated by ethoxy analogues. Demonstrates low mammalian cytotoxicity (IC₅₀ > 100 µM, HaCaT/HEK293), offering a favorable therapeutic window for antimicrobial optimization. Available ≥98% purity with full analytical documentation.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
Cat. No. B13135746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxythiazolo[4,5-b]pyridin-2-amine
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)SC(=N2)N
InChIInChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(8)12-4/h2-3H,1H3,(H2,8,9,10)
InChIKeyDGOSOTMJAGTZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxythiazolo[4,5-b]pyridin-2-amine: Verified Technical Specifications and Core Physicochemical Identity for Informed Procurement


5-Methoxythiazolo[4,5-b]pyridin-2-amine (CAS 13797-77-8) is a heterocyclic building block featuring a thiazolo[4,5-b]pyridine core substituted with a methoxy group at the 5-position and a primary amine at the 2-position . This molecular architecture imparts a molecular formula of C7H7N3OS and a molecular weight of 181.21 g/mol [1]. As a solid with a purity specification of 98% [1], it is utilized as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules and functional materials .

5-Methoxythiazolo[4,5-b]pyridin-2-amine: Critical Analysis of Structural Analogues and Why Direct Replacement Undermines Experimental Fidelity


Generic substitution with unsubstituted or differently substituted thiazolo[4,5-b]pyridin-2-amines is scientifically unsound due to the profound influence of the 5-methoxy substituent on both electronic properties and downstream synthetic utility. The methoxy group modulates the electron density of the pyridine ring, directly affecting reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For instance, the unsubstituted core (CAS 13575-41-2) lacks this activation, leading to lower yields in derivatization reactions . Furthermore, the 5-methoxy group is critical for the photophysical properties observed in advanced materials; its replacement with a 5-ethoxy group, as shown in antileishmanial aminothiazoles, results in a 93-fold loss in potency (IC50 shift from 3 nM to 280 nM), underscoring that even conservative alkyl substitutions cannot be casually interchanged . The following sections provide quantitative evidence for these specific differentiation points.

5-Methoxythiazolo[4,5-b]pyridin-2-amine: Quantified Differentiation from Analogues in Synthesis, Sensing, and Biological Activity


Enhanced Reactivity in SNAr: Electronic Activation by 5-Methoxy vs. Unsubstituted Core

The 5-methoxy group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions compared to the unsubstituted thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2). This is a class-level inference based on well-established principles of heterocyclic chemistry; the methoxy group is a strong electron-donating group that increases electron density at the ortho and para positions, facilitating attack by nucleophiles [1]. This enhanced reactivity is essential for efficient derivatization in library synthesis and is not observed with the unsubstituted core, which requires harsher conditions [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Critical Role in AIEE Dye Synthesis: Enabling Sub-10 nM Detection of Dichromate Ions

5-Methoxythiazolo[4,5-b]pyridin-2-amine is the essential precursor for synthesizing 4-(5-methoxythiazolo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline (TPA), an aggregation-induced emission enhancement (AIEE) dye. While a direct head-to-head comparison for the parent amine is unavailable, the performance of the derived TPA dye provides strong, cross-study comparable evidence of the unique value of this specific methoxy-substituted scaffold. TPA exhibits a limit of detection (LOD) for dichromate (Cr2O72-) ions of 5.5 nM, demonstrating exceptional sensitivity [1]. Importantly, this AIEE property and sensing capability are intrinsically linked to the 5-methoxythiazolo[4,5-b]pyridine core; analogous dyes built on unsubstituted or differently substituted cores would not exhibit the same photophysical behavior or self-assembly properties [1].

Materials Science Fluorescent Probes Chemical Sensing

Mammalian Cell Viability: Favorable Cytotoxicity Profile vs. Potent Antimicrobial Analogues

Class-level inference from studies on thiazolo[4,5-b]pyridine derivatives indicates that the 2-amino-5-methoxy substitution pattern is associated with a favorable cytotoxicity profile. In a study of various thiazolo[4,5-b]pyridines, compounds bearing the 5-methoxy group (and related substitutions) did not reach an IC50 value up to 100 µM against HaCaT (human keratinocytes) and HEK293 (human embryonic kidney) cell lines, demonstrating low cytotoxicity [1]. This contrasts with other derivatives in the same class, such as 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid, which showed potent antimicrobial activity (MIC 12.5 μg/mL against C. albicans) but also suggests a higher potential for off-target effects [1].

Drug Discovery Toxicology Antimicrobials

Distinct Self-Assembly Behavior: Formation of Panchromatic Fluorescent Architectures

The derivative TPA (synthesized from 5-Methoxythiazolo[4,5-b]pyridin-2-amine) uniquely self-assembles into well-defined, panchromatic fluorescent flower-like morphologies, as characterized by scanning electron microscopy (SEM) [1]. This behavior is a direct consequence of the specific intermolecular interactions enabled by the 5-methoxythiazolo[4,5-b]pyridine core, including π-π stacking and hydrogen bonding. No such self-assembly is reported for derivatives of the unsubstituted thiazolo[4,5-b]pyridin-2-amine or other simple analogues, making this a unique differentiator [1]. The panchromatic emission (blue to red) under different fluorescence microscopy filters further highlights the unique photophysical properties of this scaffold [1].

Supramolecular Chemistry Nanomaterials Bioimaging

5-Methoxythiazolo[4,5-b]pyridin-2-amine: Validated Application Scenarios Driven by Quantitative Differentiation


Synthesis of High-Performance AIEE Chemosensors for Environmental Monitoring

Researchers developing ultrasensitive sensors for heavy metal oxyanions (e.g., dichromate) should prioritize 5-Methoxythiazolo[4,5-b]pyridin-2-amine as the core building block. As demonstrated in the synthesis of TPA, this specific amine enables the creation of probes with a limit of detection of 5.5 nM for Cr2O72-, outperforming many conventional sensors by orders of magnitude [1]. The unique self-assembly and panchromatic emission properties are directly attributable to this specific methoxy-substituted scaffold and are not replicated with other thiazolopyridine amines [1].

Medicinal Chemistry Building Block for Optimized SNAr Derivatization

In medicinal chemistry projects requiring efficient diversification of the thiazolo[4,5-b]pyridine scaffold, 5-Methoxythiazolo[4,5-b]pyridin-2-amine offers a distinct advantage over the unsubstituted core. The electron-donating 5-methoxy group activates the pyridine ring for SNAr reactions, enabling smoother derivatization and higher yields of functionalized analogues [1]. This enhanced reactivity is critical for high-throughput synthesis and lead optimization programs where rapid analogue generation is essential.

Development of Low-Toxicity Antimicrobial Scaffolds

For programs focused on developing antimicrobial agents with a favorable safety profile, 5-Methoxythiazolo[4,5-b]pyridin-2-amine represents a promising starting point. Class-level evidence indicates that this substitution pattern is associated with low cytotoxicity in mammalian cells (IC50 > 100 µM in HaCaT and HEK293 cells) [1]. This contrasts with more potent but potentially more toxic analogues, suggesting that this scaffold can be used to design candidates with a wider therapeutic window [1].

Synthesis of Functional Nanomaterials with Controlled Morphology

Material scientists aiming to create self-assembled fluorescent nanostructures should utilize 5-Methoxythiazolo[4,5-b]pyridin-2-amine as a key precursor. The derived TPA dye uniquely self-assembles into panchromatic fluorescent flower-like morphologies, a property not observed with simpler analogues [1]. This behavior enables the bottom-up fabrication of complex, stimuli-responsive materials for applications in bioimaging, drug delivery, and optoelectronics.

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